5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole and its derivatives are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The isoxazole ring makes dihedral angles with the two benzene rings .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Scientific Research Applications
Environmental Impact and Removal Techniques
- Contamination and Removal of Sulfamethoxazole : Sulfamethoxazole, a sulfonamide, has been identified as a persistent organic pollutant from the pharmaceutical industry, leading to environmental contamination. Various removal technologies, including adsorption and advanced oxidation processes (AOPs), have been explored to eliminate sulfamethoxazole from water bodies. These processes highlight the critical need for sustainable development of technology focusing on cost-effectiveness and environmental impact (Prasannamedha & Kumar, 2020).
Pharmacological Applications and Effects
- AMPK Activation by AICAr : AICAr, a pharmacological modulator of AMPK activity, has been extensively used to understand the physiological regulation of metabolism and cancer pathogenesis. Despite its primary role as an AMPK activator, there are increasing findings on its AMPK-independent effects, emphasizing the complexity of interpreting AICAr-based studies in the context of AMPK signaling (Visnjic et al., 2021).
Sulfonamide Inhibitors and Their Applications
- Sulfonamide Inhibitors : Sulfonamide compounds are significant in treating bacterial infections and diseases caused by other microorganisms. They have found applications as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. This versatility underlines the importance of sulfonamides in developing valuable drugs for various conditions (Gulcin & Taslimi, 2018).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . The focus of future research could be on the development of eco-friendly synthetic strategies and the exploration of the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
Mechanism of Action
Target of Action
Similar compounds with a sulfonamide group have been known to target enzymes like carbonic anhydrase .
Mode of Action
It is known that sulfonamides, in general, can inhibit the activity of certain enzymes, potentially leading to therapeutic effects .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which could potentially disrupt various biochemical pathways .
Result of Action
Sulfonamides are known to have antimicrobial effects due to their ability to inhibit the synthesis of folic acid in bacteria .
Properties
IUPAC Name |
5-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-6-10(14-18-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVSOSWTRTUBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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